![molecular formula C14H20O2 B14275756 Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- CAS No. 148675-55-2](/img/structure/B14275756.png)
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- is an organic compound with a complex structure It is a derivative of benzene, featuring a methoxy group and a substituted butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by purification processes such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens (e.g., Br₂/FeBr₃) or nitro groups (e.g., HNO₃/H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Pd-C
Substitution: Br₂/FeBr₃, HNO₃/H₂SO₄
Major Products Formed
The major products formed depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and butoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methoxy-4-methyl-
- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-
- Benzene, 1-methoxy-3-methyl-
Uniqueness
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications where specific reactivity or interaction profiles are desired.
Properties
CAS No. |
148675-55-2 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-methoxy-4-[(3-methyl-2-methylidenebutoxy)methyl]benzene |
InChI |
InChI=1S/C14H20O2/c1-11(2)12(3)9-16-10-13-5-7-14(15-4)8-6-13/h5-8,11H,3,9-10H2,1-2,4H3 |
InChI Key |
GQMZJZXQBFWQDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)COCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)
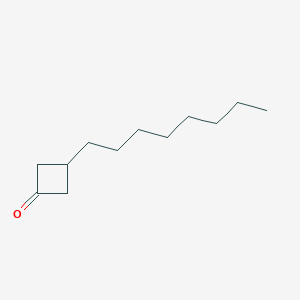
![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
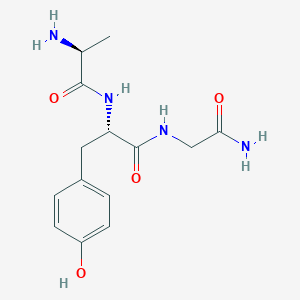
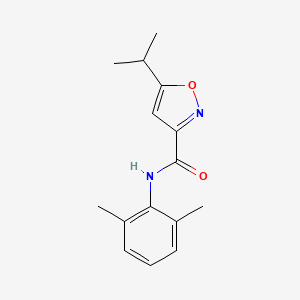
![[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate](/img/structure/B14275703.png)
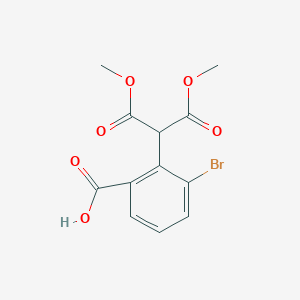

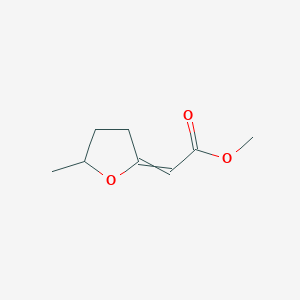
![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
